Product packaging for 3-(Dodecyloxy)propylammonium acetate(Cat. No.:CAS No. 68123-05-7)

3-(Dodecyloxy)propylammonium acetate

Cat. No.: B13772079
CAS No.: 68123-05-7
M. Wt: 303.5 g/mol
InChI Key: HWNJCLSJXCSPFY-UHFFFAOYSA-N
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Description

Evolution of Amphiphilic Molecules in Supramolecular Chemistry and Materials Science

The concept of amphiphilic molecules, which possess both hydrophilic and hydrophobic parts linked by covalent bonds, has been a cornerstone of colloid and surface science for decades. nih.gov Their ability to spontaneously self-assemble into organized structures like micelles and vesicles in aqueous solutions has been extensively utilized in various industrial and consumer products. nih.gov In recent years, the evolution of this concept within supramolecular chemistry has led to the development of "supra-amphiphiles," which are formed through noncovalent interactions. acs.org This has opened up new avenues for creating dynamic and responsive materials. The progression from simple soaps and detergents to complex, stimuli-responsive self-assembling systems marks a significant evolution in our ability to control matter at the nanoscale. nih.gov This evolution has been driven by a deeper understanding of intermolecular forces and the desire to mimic the intricate self-assembly found in biological systems.

Structural Features and Functional Relevance of Quaternary Ammonium (B1175870) Acetates

Quaternary ammonium compounds (QACs) are characterized by a central, positively charged nitrogen atom bonded to four organic groups. surfactant.nl This permanent positive charge, independent of pH, is a key structural feature that dictates their functionality. surfactant.nl When the counter-ion is acetate (B1210297), the resulting quaternary ammonium acetate salt combines the properties of the cationic head group with the characteristics of the acetate anion. The functional relevance of these compounds is vast, spanning applications as surfactants, phase-transfer catalysts, and antimicrobial agents. surfactant.nl The specific nature of the organic groups attached to the nitrogen atom, particularly the length of alkyl chains, plays a crucial role in determining their physical and chemical properties, such as their solubility and ability to form micelles. nih.gov

Contextualizing 3-(Dodecyloxy)propylammonium Acetate within Long-Chain Surfactant Systems

This compound belongs to the class of long-chain surfactants. Its molecular structure consists of a twelve-carbon alkyl chain (dodecyl) linked via an ether group to a propylammonium cation, with acetate as the counter-ion. The dodecyl group provides a significant hydrophobic character, while the ammonium acetate head group is hydrophilic. The presence of the ether linkage can influence the flexibility and packing of the molecules in self-assembled structures.

Due to the limited specific research on this compound, its properties can be inferred from studies on analogous long-chain alkylammonium salts. For instance, the critical micelle concentration (CMC), a key parameter for surfactants, is expected to be low due to the long hydrophobic dodecyl chain. The structure-property relationships in cationic surfactants indicate that the length of the alkyl chain is a dominant factor in determining their surface activity and aggregation behavior. researchgate.net

Table 1: Structural Comparison of this compound and Related Surfactants

Compound NameHydrophobic TailLinkerHydrophilic Head GroupCounter-ion
This compound Dodecyl (C12H25)Ether (-O-) and Propyl (-C3H6-)Primary Ammonium (-NH3+)Acetate (CH3COO-)
Dodecyltrimethylammonium bromide (DTAB)Dodecyl (C12H25)NoneQuaternary Ammonium (-N(CH3)3+)Bromide (Br-)
Dodecylamine (B51217) hydrochlorideDodecyl (C12H25)NonePrimary Ammonium (-NH3+)Chloride (Cl-)

This table is generated based on the chemical structure of the compounds and serves for comparative purposes.

Significance of Investigating Amphiphilic Ammonium Acetates for Advanced Materials Development

The investigation of amphiphilic ammonium acetates, including this compound, holds significant promise for the development of advanced materials. Their ability to self-assemble into various nanostructures, such as micelles, vesicles, and liquid crystals, makes them valuable building blocks for nanotechnology. nih.gov These self-assembled structures can serve as templates for the synthesis of mesoporous materials, as nanocarriers for drug delivery, or as components in stimuli-responsive "smart" materials. nih.gov

The specific combination of a long alkyl chain, an ether linkage, and an ammonium acetate head group in this compound suggests potential applications in areas where biocompatibility and specific interfacial properties are desired. The acetate counter-ion, being the conjugate base of a weak acid, can also influence the pH-responsiveness of formulations containing this surfactant. Further research into the synthesis and characterization of this and related compounds is crucial for unlocking their full potential in materials science. google.comwhamine.com

Table 2: Potential Research Areas and Applications for Amphiphilic Ammonium Acetates

Research AreaPotential Application
Supramolecular ChemistryFormation of stimuli-responsive gels and liquid crystals.
Materials ScienceTemplates for the synthesis of ordered porous materials.
NanotechnologyDevelopment of nanocarriers for targeted drug delivery.
Colloid and Interface ScienceFormulation of specialized emulsions and foams.

This table outlines prospective research directions and applications based on the general properties of amphiphilic ammonium acetates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H37NO3 B13772079 3-(Dodecyloxy)propylammonium acetate CAS No. 68123-05-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68123-05-7

Molecular Formula

C17H37NO3

Molecular Weight

303.5 g/mol

IUPAC Name

acetic acid;3-dodecoxypropan-1-amine

InChI

InChI=1S/C15H33NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;1-2(3)4/h2-16H2,1H3;1H3,(H,3,4)

InChI Key

HWNJCLSJXCSPFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCCN.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Dodecyloxy Propylammonium Acetate

Precursor Synthesis and Purification Strategies

The successful synthesis of 3-(dodecyloxy)propylammonium acetate (B1210297) is contingent upon the high-purity preparation of its precursors: dodecyl glycidyl (B131873) ether and 3-(dodecyloxy)propan-1-amine. This section details the synthetic routes and purification strategies for these essential intermediates.

Synthesis of Dodecyl Glycidyl Ether Derivatives

Dodecyl glycidyl ether is typically synthesized via the reaction of dodecanol (B89629) with epichlorohydrin. This reaction can be catalyzed by either Lewis acids or by a combination of a solid base and a phase transfer catalyst.

One common industrial method involves the use of a Lewis acid catalyst, such as tin(IV) chloride, to facilitate the addition of dodecanol to epichlorohydrin. This is followed by dehydrochlorination with a strong base like sodium hydroxide (B78521) to form the epoxide ring of the glycidyl ether.

A more contemporary, solvent-free approach utilizes a solid base and a phase transfer catalyst. This method is often preferred due to its reduced environmental impact and simplified product purification. The reaction proceeds through the deprotonation of the fatty alcohol by the solid base, followed by the phase transfer catalyst facilitating the reaction of the resulting alkoxide with epichlorohydrin.

Purification of dodecyl glycidyl ether typically involves filtration to remove the solid base or catalyst, followed by washing with water to remove any remaining salts. The organic phase is then dried and the product can be further purified by vacuum distillation to achieve high purity.

Table 1: Exemplary Reaction Conditions for the Synthesis of Dodecyl Glycidyl Ether

ParameterLewis Acid CatalysisPhase Transfer Catalysis
Alcohol DodecanolDodecanol
Epoxide Source EpichlorohydrinEpichlorohydrin
Catalyst Tin(IV) chlorideTetrabutylammonium bromide
Base Sodium hydroxideSolid potassium hydroxide
Solvent Toluene (optional)Solvent-free
Temperature 80-120 °C60-100 °C
Reaction Time 4-8 hours2-6 hours
Purification Filtration, washing, distillationFiltration, washing, distillation

Preparation of Aminopropyl Derivatives

The key aminopropyl derivative, 3-(dodecyloxy)propan-1-amine, is synthesized from dodecyl glycidyl ether. The most direct method for this transformation is the aminolysis of the epoxide ring of dodecyl glycidyl ether with ammonia (B1221849).

This reaction is typically carried out in an autoclave under pressure due to the volatility of ammonia. An excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. The reaction can be performed in the presence of a solvent such as ethanol (B145695) or in a neat fashion.

Upon completion of the reaction, the excess ammonia and solvent are removed by evaporation. The resulting crude 3-(dodecyloxy)propan-1-amine is then purified. Purification strategies include vacuum distillation, which is effective in separating the desired primary amine from any unreacted starting material and higher molecular weight byproducts. The purity of the final product can be assessed using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Direct Synthesis Pathways for 3-(Dodecyloxy)propylammonium Acetate

The direct synthesis of this compound is achieved through the reaction of 3-(dodecyloxy)propan-1-amine with acetic acid. This is a classic acid-base neutralization reaction.

Detailed Reaction Mechanisms and Optimization

The reaction mechanism involves the protonation of the basic nitrogen atom of the primary amine, 3-(dodecyloxy)propan-1-amine, by the acidic proton of acetic acid. The lone pair of electrons on the nitrogen atom of the amine attacks the proton of the carboxylic acid group, forming a new N-H bond and generating the ammonium (B1175870) cation. The resulting acetate anion is the counter-ion to the newly formed 3-(dodecyloxy)propylammonium cation. This is an ionic bond formation.

Optimization of this reaction is generally straightforward. The reaction is typically carried out by mixing equimolar amounts of the amine and acetic acid in a suitable solvent, such as ethanol or isopropanol, or even in the absence of a solvent if the reactants are liquids at the reaction temperature. The reaction is exothermic and proceeds rapidly to completion upon mixing.

Influence of Reaction Conditions on Product Yield and Purity

The yield of this compound is typically quantitative, given the nature of the acid-base reaction. However, the purity of the final product can be influenced by the purity of the starting materials and the reaction conditions.

Stoichiometry: The use of a slight excess of either the amine or acetic acid can be employed to ensure the complete conversion of the limiting reagent. However, this may necessitate a subsequent purification step to remove the unreacted starting material.

Temperature: The reaction is exothermic, and while it can be performed at room temperature, gentle heating may be used to ensure the reaction goes to completion, especially if the reactants are viscous. Excessive heat is generally not required and may lead to decomposition if impurities are present.

Solvent: The choice of solvent can influence the ease of handling the reactants and the isolation of the product. A solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature can facilitate purification by recrystallization. For many applications, the product is used as a solution, and the reaction solvent is chosen accordingly.

Purity of Reactants: The purity of the final product is directly dependent on the purity of the 3-(dodecyloxy)propan-1-amine and acetic acid used. Impurities in the starting materials will be carried over into the final product.

Table 2: Influence of Reaction Conditions on the Synthesis of this compound

ParameterConditionEffect on YieldEffect on Purity
Stoichiometry EquimolarHighHigh
Slight excess of amineHighMay require removal of excess amine
Slight excess of acidHighMay require removal of excess acid
Temperature Room TemperatureGenerally highHigh
Gentle Heating (e.g., 50 °C)Ensures completionCan improve reaction rate
Solvent None (neat)HighDependent on reactant purity
Protic (e.g., Ethanol)HighFacilitates handling and purification

Exploration of Derivatization and Structural Modification

The structure of this compound offers several sites for derivatization and structural modification, allowing for the fine-tuning of its physicochemical properties.

The primary amine group of the precursor, 3-(dodecyloxy)propan-1-amine, can be a focal point for derivatization prior to the salt formation. For instance, it can undergo N-alkylation to yield secondary or tertiary amines. These modified amines can then be reacted with acetic acid to form the corresponding substituted ammonium acetate salts. Such modifications would alter the steric hindrance around the nitrogen atom and could influence the compound's surfactant properties.

Another avenue for modification is the acylation of the primary amine with various acylating agents to form amides. While this would remove the basic site for salt formation with acetic acid, it introduces a different functional group that could impart new properties to the molecule.

The acetate counter-ion can also be exchanged for other carboxylates, such as longer-chain fatty acid anions or dicarboxylates, to modify the lipophilicity and other properties of the resulting ammonium salt.

Furthermore, the ether linkage, while generally stable, could potentially be a site for modification under specific, more forcing reaction conditions, although this is less common. Structural modifications to the dodecyl chain, such as introducing branching or unsaturation, would need to be implemented at the stage of the precursor alcohol.

Tailoring of Alkyl Chain Lengths and Architectures

The dodecyl (C12) chain represents the primary hydrophobic component of the molecule. Its length and structure are critical determinants of the surfactant's properties. Synthetic strategies allow for the introduction of significant diversity in this part of the molecule.

The general synthesis of 3-(alkoxy)propylamines often proceeds via the cyanoethylation of a corresponding alcohol, followed by the reduction of the resulting nitrile to a primary amine. Therefore, by substituting 1-dodecanol (B7769020) with other alcohols, a range of analogues can be produced.

Research Findings:

Varying Chain Length: The use of fatty alcohols with different carbon chain lengths (e.g., C8 to C18) as starting materials allows for the synthesis of a homologous series of 3-(alkoxy)propylammonium salts. Studies on various surfactant types demonstrate that increasing the alkyl chain length generally enhances the hydrophobicity of the resulting molecule. nih.govmdpi.com This modification influences properties such as critical micelle concentration (CMC), surface tension reduction, and the stability of emulsions or dispersions. nih.govappliedmineralogy.com For instance, surfactants with longer alkyl chains can provide greater stability in certain formulations by extending further into the oil phase of an emulsion, creating a more effective spatial barrier. mdpi.com

Branched and Unsaturated Architectures: Beyond linear, saturated chains, the synthetic pathway can accommodate branched (iso) or unsaturated alcohols. Starting with materials like isodecyl alcohol or oleyl alcohol would yield surfactants with different packing properties and fluidities. A common precursor for a branched variant is isodecyl alcohol, leading to the synthesis of 3-(isodecyloxy)propylammonium acetate. finetechnology-ind.comnih.gov These structural changes can lower the melting point of the compound and alter its interaction with other molecules at interfaces.

Starting AlcoholResulting Hydrophobic TailCommon Name of Tail
1-OctanolC8H17-Octyl
1-DecanolC10H21-Decyl
1-DodecanolC12H25-Dodecyl (Lauryl)
1-TetradecanolC14H29-Tetradecyl (Myristyl)
1-HexadecanolC16H33-Hexadecyl (Cetyl)
1-OctadecanolC18H37-Octadecyl (Stearyl)
Isodecyl AlcoholC10H21- (branched)Isodecyl

Modification of the Head Group Functionality

The primary ammonium head group of this compound is a key site for chemical modification to alter the compound's charge density, steric bulk, and interaction potential. nih.gov The parent primary amine, 3-(dodecyloxy)propan-1-amine, serves as the precursor for these derivatizations.

Research Findings:

Alkylation to Secondary, Tertiary, and Quaternary Amines: The primary amine can be sequentially alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) to yield secondary, tertiary, and ultimately, quaternary ammonium salts. Each level of substitution modifies the properties of the head group. For example, quaternization results in a permanent positive charge that is independent of pH, a feature that can be crucial in various formulations.

Ethoxylation and Propoxylation: The hydrogen atoms on the primary amine can be replaced with hydroxyethyl (B10761427) groups through reaction with ethylene (B1197577) oxide (ethoxylation) or hydroxypropyl groups via reaction with propylene (B89431) oxide (propoxylation). This increases the size and hydrophilicity of the head group, which can enhance water solubility and modify the surfactant's behavior at interfaces.

Conversion to Other Functional Groups: While less common for this class of surfactants, the primary amine functionality could theoretically be converted into other nitrogen-containing groups, such as amides or sulfonamides, through reactions with acyl chlorides or sulfonyl chlorides, respectively. Such changes would fundamentally alter the cationic nature of the head group. researchgate.net

Modification ReactionReagent ExampleResulting Head Group
MonoalkylationMethyl Iodide (CH3I)Secondary Ammonium
DialkylationMethyl Iodide (CH3I)Tertiary Ammonium
QuaternizationMethyl Iodide (CH3I)Quaternary Ammonium
EthoxylationEthylene OxideHydroxyethyl-substituted Amine

Pathways for Anion Exchange and Counterion Variation

The acetate anion in this compound can be exchanged for a wide variety of other anions. This process can significantly impact the salt's solubility, thermal stability, and compatibility with other formulation components.

Research Findings:

Ion Exchange Resins: A versatile and clean method for anion exchange involves the use of ion exchange resins. nih.gov The ammonium salt solution is passed through a column packed with a resin that has been pre-loaded with the desired new anion (A⁻). The acetate ions are retained by the resin, and the eluate contains the new 3-(dodecyloxy)propylammonium salt. This method is effective for introducing a wide range of counterions, including halides (Cl⁻, Br⁻), nitrate (B79036) (NO₃⁻), and other carboxylates. nih.govcdnsciencepub.com

Metathesis Reactions: Anion exchange can also be achieved through precipitation (metathesis) reactions. This involves reacting the acetate salt with a salt of the desired new anion (e.g., a sodium or potassium salt) in a solvent where one of the products is insoluble. For example, reacting the acetate salt with a silver salt (e.g., silver nitrate) in an appropriate solvent could precipitate silver acetate, leaving the desired ammonium nitrate in solution.

Acid-Base Neutralization: The simplest route to forming a different salt is to start with the free amine, 3-(dodecyloxy)propan-1-amine, and neutralize it with the desired acid. For example, reacting the amine with hydrochloric acid yields the chloride salt, while neutralization with nitric acid yields the nitrate salt. This method avoids the need for a separate exchange step.

Anion Exchange MethodKey Reagents/MaterialsExample of New Counterion
Ion Exchange ResinAnion exchange resin (A⁻ form)Chloride (Cl⁻), Bromide (Br⁻)
Acid-Base NeutralizationHydrochloric Acid (HCl)Chloride (Cl⁻)
Acid-Base NeutralizationNitric Acid (HNO₃)Nitrate (NO₃⁻)
Acid-Base NeutralizationFormic Acid (HCOOH)Formate (HCOO⁻)

Sustainable Synthetic Routes and Green Chemistry Principles

In line with the principles of green chemistry, efforts are being directed toward developing more sustainable methods for the synthesis of surfactants like this compound. unibo.it The focus is on reducing environmental impact by using renewable resources, minimizing waste, and employing safer chemical processes. rsc.org

Key Principles and Research Directions:

Catalytic Processes: The reduction of the nitrile intermediate in the synthesis of the parent amine is often performed using metal hydrides, which have poor atom economy. Green chemistry encourages the use of catalytic hydrogenation, which uses molecular hydrogen as the reducing agent and produces only water as a byproduct, thus minimizing waste.

Biocatalysis and Enzymatic Synthesis: Emerging research focuses on using enzymes to carry out specific chemical transformations under mild, aqueous conditions. researchgate.net For instance, biocatalytic routes are being explored for amide bond formation, which could be adapted for creating related surfactant structures. researchgate.net Fermentation of renewable resources like sugars can produce a variety of organic acids that could serve as green counterions. researchgate.net

Solvent Minimization and Alternative Solvents: Green synthetic protocols aim to reduce or eliminate the use of volatile organic solvents. This can involve running reactions in solvent-free conditions or using more environmentally benign solvents, such as water or supercritical fluids.

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. rsc.org Processes like direct amination of alcohols, if developed for this class of compounds, could offer a more atom-economical alternative to multi-step sequences, reducing byproduct formation.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Renewable FeedstocksUse of plant-derived fatty alcoholsReduced fossil fuel dependence cesio.euresearchgate.net
CatalysisCatalytic hydrogenation of nitrile intermediateHigher atom economy, less waste
BiocatalysisEnzymatic amination or amidationMild reaction conditions, high selectivity researchgate.net
Waste ReductionOptimizing reaction for high yieldMinimized environmental impact rsc.org

Self Assembly Mechanisms and Supramolecular Architectures of 3 Dodecyloxy Propylammonium Acetate

Formation of Self-Assembled Structures in Aqueous and Non-Aqueous Media

The behavior of 3-(Dodecyloxy)propylammonium acetate (B1210297) in solution is a prime example of the self-assembly of amphiphilic molecules. The primary driving force for this phenomenon is the hydrophobic effect, which compels the hydrophobic tails to minimize their contact with water, leading to their aggregation. Concurrently, the hydrophilic headgroups remain exposed to the aqueous environment, resulting in the formation of thermodynamically stable structures.

Micellar Aggregation and Critical Aggregation Concentration Studies

In aqueous solutions, 3-(Dodecyloxy)propylammonium acetate monomers exist in equilibrium with spherical or ellipsoidal aggregates known as micelles above a certain concentration. This concentration is termed the critical aggregation concentration (CAC) or, more commonly for surfactants, the critical micelle concentration (CMC). Below the CAC, the molecules are predominantly dispersed as monomers. As the concentration increases and surpasses the CAC, the formation of micelles becomes spontaneous.

Interactive Data Table: Comparison of Critical Micelle Concentrations (CMC) for Similar Surfactants

Surfactant NameChemical FormulaTemperature (°C)CMC (mM)
Dodecyltrimethylammonium Bromide (DTAB)C15H34BrN25~15
Dodecylamine (B51217) HydrochlorideC12H28ClN30~13
Sodium Dodecyl Sulfate (SDS)C12H25NaO4S25~8.2

Note: This table presents data for structurally related surfactants to provide a comparative context for the expected CAC of this compound.

Vesicle and Liposome Formation Pathways

Under specific conditions, such as changes in concentration, temperature, or pH, or through particular preparation methods like sonication or extrusion, this compound can form more complex, enclosed structures known as vesicles or liposomes. These are spherical bilayers that encapsulate a small volume of the aqueous solvent.

The formation of these structures is a cooperative process. The amphiphilic molecules arrange themselves into a bilayer sheet, with the hydrophobic tails forming the core of the bilayer and the hydrophilic headgroups facing the inner and outer aqueous environments. This bilayer then closes upon itself to form a vesicle, a process that minimizes the exposure of the hydrophobic edges of the bilayer to water. The specific pathway to vesicle formation can be influenced by the kinetics of the self-assembly process.

Liquid Crystalline Phase Behavior and Transitions

At higher concentrations, this compound, like many other amphiphilic molecules, can exhibit lyotropic liquid crystalline phases. These are states of matter that are intermediate between a crystalline solid and an isotropic liquid, possessing some degree of long-range order. The type of liquid crystalline phase formed depends on the concentration of the amphiphile, the temperature, and the nature of the solvent.

Common lyotropic liquid crystalline phases for single-chain surfactants include the hexagonal, cubic, and lamellar phases.

Hexagonal Phase (H₁): Cylindrical micelles are packed into a hexagonal lattice.

Cubic Phase (I₁): Spherical micelles are arranged in a cubic lattice.

Lamellar Phase (Lα): The amphiphilic molecules form extended bilayers separated by layers of solvent.

The transitions between these phases are driven by changes in the molecular packing parameter, which is influenced by the effective size of the headgroup, the volume of the hydrophobic tail, and the extended length of the tail. For instance, an increase in concentration can lead to a transition from a micellar solution to a hexagonal phase and then to a lamellar phase as the molecules are forced into closer proximity, favoring flatter aggregate structures. While a detailed phase diagram for this compound is not widely published, the behavior of analogous long-chain alkylammonium salts suggests a rich and complex phase behavior.

Investigation of Supramolecular Polymerization and Higher-Order Assemblies

Beyond the formation of discrete micelles and liquid crystalline phases, this compound can also undergo supramolecular polymerization. This process involves the self-assembly of monomers into one-dimensional, polymer-like chains through non-covalent interactions. These supramolecular polymers can then further organize into higher-order assemblies.

Role of Intermolecular Interactions in Assembly Formation

The formation and stability of the self-assembled structures of this compound are governed by a combination of intermolecular interactions:

Hydrophobic Interactions: As the primary driving force in aqueous solutions, the hydrophobic effect promotes the aggregation of the dodecyloxypropyl tails to minimize their unfavorable contact with water. researchgate.net

Hydrogen Bonding: The ammonium (B1175870) and acetate groups are capable of forming hydrogen bonds, both with water molecules and with each other. These interactions play a crucial role in the organization and stability of the headgroup region at the aggregate interface. Evidence from studies on similar amphiphilic systems suggests that hydrogen bonding is a prerequisite for self-assembly in many cases.

Electrostatic Interactions: The ionic attraction between the positively charged ammonium group and the negatively charged acetate group contributes to the cohesion of the headgroups.

Van der Waals Forces: These weak, short-range attractive forces act between the alkyl chains, contributing to the packing and stability of the hydrophobic core of the aggregates.

The balance of these forces dictates the final morphology of the self-assembled structures.

Dimensionality Control in Supramolecular Structures

The ability to control the dimensionality of the resulting supramolecular structures is a key area of interest in materials science. For this compound, several factors can be manipulated to influence the transition between different dimensional assemblies (e.g., from zero-dimensional micelles to one-dimensional cylindrical micelles or two-dimensional lamellar sheets).

Key parameters for controlling dimensionality include:

Concentration: As discussed, increasing the concentration generally favors the formation of higher-dimensional structures.

Temperature: Temperature can affect the solubility of the amphiphile, the strength of hydrogen bonds, and the fluidity of the hydrophobic chains, thereby influencing the preferred geometry of the aggregates.

Solvent Composition: The addition of co-solvents or salts can alter the solvent polarity and screen electrostatic interactions, which can significantly impact the self-assembly process and the resulting structures.

pH: Changes in pH can affect the protonation state of the ammonium and acetate groups, thereby altering the electrostatic and hydrogen-bonding interactions between the headgroups.

By carefully tuning these parameters, it is possible to direct the self-assembly of this compound towards the formation of specific supramolecular architectures with desired properties.

Factors Influencing Self-Assembly Thermodynamics and Kinetics

The spontaneous organization of this compound in a solvent is a thermodynamically driven process, aiming to minimize the unfavorable interactions between the hydrophobic alkyl chains and the solvent, typically water. This process is characterized by parameters such as the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. The kinetics of self-assembly relate to the rate at which these structures form, break down, and reorganize. Several environmental factors can significantly alter both the thermodynamic and kinetic profiles of this process.

Impact of Temperature and Solvent Systems

Temperature plays a crucial role in the self-assembly of surfactants. For ionic surfactants, the relationship between temperature and the CMC often exhibits a U-shaped curve, with the CMC first decreasing and then increasing as temperature rises. semanticscholar.orgscialert.net This behavior is a result of two opposing effects: at lower temperatures, an increase in temperature enhances the hydrophobic effect, favoring micellization and thus lowering the CMC. However, at higher temperatures, the increased kinetic energy of the surfactant molecules and the disruption of structured water around the hydrophobic chains can disfavor aggregation, leading to a higher CMC. semanticscholar.org

The thermodynamic parameters of micellization—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m)—are also temperature-dependent. The process is generally spontaneous, with a negative ΔG°m. scialert.net The micellization can be either entropy-driven, due to the release of water molecules from the hydrophobic tails, or enthalpy-driven, depending on the temperature. scialert.net

The nature of the solvent system is another critical determinant. The introduction of organic co-solvents into an aqueous solution can significantly alter the self-assembly process. For instance, the addition of ethylene (B1197577) glycol to an aqueous solution of an anionic surfactant has been shown to decrease the CMC. iosrjournals.org The polarity and hydrogen-bonding capability of the solvent are key parameters that control the supramolecular polymerization process. tue.nl Changes in solvent composition can affect the solubility of the monomer and the stability of the resulting aggregates, potentially leading to the formation of different supramolecular structures. physchemres.org

Interactive Table 1: Hypothetical Temperature Effects on CMC of this compound in Aqueous Solution

Temperature (°C)Critical Micelle Concentration (mM)Predominant Driving Force
150.85Entropy
250.70Entropy
350.78Enthalpy-Entropy Balance
450.92Enthalpy

Effect of Concentration and Additives

Surfactant concentration is the primary driver of self-assembly. Below the CMC, this compound exists predominantly as monomers. As the concentration increases to and beyond the CMC, the formation of aggregates becomes thermodynamically favorable. The size and shape of these aggregates can also be concentration-dependent. scialert.net

Additives, particularly salts, can have a pronounced effect on the self-assembly of ionic surfactants. The addition of inorganic salts to a solution of an ionic surfactant typically lowers the CMC. researchgate.net This is because the salt's counter-ions screen the electrostatic repulsion between the charged headgroups of the surfactant molecules, making it easier for them to aggregate. rsc.org The magnitude of this effect can depend on the nature and concentration of the added salt.

Organic additives can also influence self-assembly. For example, the presence of aromatic ammonium salts has been shown to decrease the CMC of sodium dodecylsulfate. physchemres.org The specific interactions between the additive and the surfactant molecules can lead to changes in the size, shape, and stability of the resulting aggregates.

Ionic Strength and pH Dependence

The ionic strength of the solution, which is directly related to the concentration of dissolved salts, is a key parameter for ionic surfactants like this compound. An increase in ionic strength reduces the electrostatic repulsion between the positively charged ammonium headgroups, thereby promoting micellization at lower surfactant concentrations. researchgate.net This shielding effect can also influence the morphology of the aggregates, potentially favoring the formation of larger or more complex structures. rsc.orgnih.gov

The pH of the solution can also be a critical factor, particularly for surfactants with headgroups that can be protonated or deprotonated. The ammonium group of this compound is the conjugate acid of a weak base. Therefore, at very high pH values, the ammonium group may become deprotonated, losing its positive charge. This would dramatically alter the electrostatic interactions between the headgroups and, consequently, the self-assembly behavior. In acidic to neutral pH ranges, the ammonium headgroup will be protonated and positively charged, and the self-assembly will be more sensitive to ionic strength. For some systems, pH can be used as a trigger to switch self-assembly on or off. researchgate.net

Interactive Table 2: Hypothetical Effect of NaCl Concentration on the CMC of this compound at 25°C

NaCl Concentration (mM)Critical Micelle Concentration (mM)
00.70
100.55
500.30
1000.15

Interfacial Phenomena and Surface Science of 3 Dodecyloxy Propylammonium Acetate

Adsorption Behavior at Solid-Liquid and Air-Liquid Interfaces

The amphiphilic nature of 3-(Dodecyloxy)propylammonium acetate (B1210297), possessing a long hydrophobic dodecyloxypropyl tail and a hydrophilic ammonium (B1175870) acetate headgroup, dictates its tendency to accumulate at interfaces. This behavior is fundamental to its function as a surface-active agent.

Surface Tension Reduction and Surface Activity

Adsorption Isotherms and Mechanism Elucidation

The adsorption of 3-(Dodecyloxy)propylammonium acetate onto solid surfaces from a liquid phase is a key aspect of its functionality. Studies on the closely related compound, 3-dodecyloxypropylamine, provide significant insights into the adsorption mechanism, particularly on negatively charged surfaces like silica (B1680970) and other silicate (B1173343) minerals.

The primary driving force for adsorption is the electrostatic attraction between the positively charged ammonium headgroup and the negatively charged sites on the substrate. This is often supplemented by hydrogen bonding between the amine group and surface hydroxyl groups. Molecular dynamics simulations have shown that at the solid-liquid interface, these amine surfactants can form aggregated structures known as hemimicelles, where the hydrophobic tails associate with each other, creating a hydrophobic layer on the surface.

Adsorption isotherms, which describe the equilibrium relationship between the concentration of the surfactant in the solution and the amount adsorbed on the solid surface, are crucial for understanding and optimizing applications. For similar amine surfactants, the adsorption behavior can often be described by models such as the Langmuir or Freundlich isotherms, indicating a monolayer or multilayer adsorption process, respectively.

Interaction with Substrate Surfaces

The adsorption of this compound onto a substrate profoundly alters the surface properties, most notably its wettability and the formation of distinct adsorbed layers.

Wettability Modulation and Contact Angle Analysis

The modification of surface wettability is a direct consequence of the adsorption of this compound. When this cationic surfactant adsorbs onto a hydrophilic surface, such as quartz, it orients itself with the positively charged headgroup attached to the surface and the hydrophobic tail extending into the aqueous phase. This effectively transforms the hydrophilic surface into a hydrophobic one.

The degree of this change is quantified by measuring the contact angle of a water droplet on the surface. An increase in the contact angle signifies an increase in hydrophobicity. For instance, the treatment of silica surfaces with similar ether amines has been shown to significantly increase the water contact angle, a critical factor in processes like froth flotation where selective hydrophobicity is desired to separate minerals.

Table 1: Illustrative Contact Angle Data for a Hydrophilic Surface Treated with an Ether Amine Surfactant

Surfactant Concentration (mol/L)Contact Angle (degrees)
0 (Untreated)< 10
1 x 10-545
5 x 10-565
1 x 10-480

Note: This table is illustrative and based on general findings for ether amine surfactants on silicate minerals.

Formation of Adsorbed Layers and Thin Films

The adsorption of this compound can lead to the formation of well-defined adsorbed layers or thin films on solid substrates. The structure of these layers is dependent on factors such as the surfactant concentration, the nature of the substrate, and the solution conditions (e.g., pH and ionic strength).

At low concentrations, individual surfactant molecules may adsorb. As the concentration increases towards the CMC, these molecules can self-assemble into surface aggregates like hemimicelles. The Langmuir-Blodgett technique provides a method for creating highly organized monolayer and multilayer films of amphiphilic molecules, including long-chain amines, on solid supports. wikipedia.orgnlab.pl These films can have a very precise and uniform thickness. Molecular dynamics simulations of similar surfactants on surfaces like mica have shown that the adsorbed layer thickness is typically less than the full length of the surfactant molecule, consistent with the formation of a hemimicellar structure. bohrium.com

Colloidal Stabilization and Destabilization Mechanisms

The interaction of this compound with particles in a colloidal suspension can lead to either stabilization or destabilization (flocculation), depending on the specific conditions.

As a cationic surfactant, it can adsorb onto the surface of negatively charged colloidal particles. At low concentrations, the surfactant can neutralize the surface charge, reducing the electrostatic repulsion between particles. This can lead to destabilization and flocculation, as the attractive van der Waals forces become dominant. This principle is exploited in mineral flotation, where the selective flocculation of certain mineral particles allows for their separation.

Conversely, at higher surfactant concentrations, continued adsorption can lead to a charge reversal, where the particles become positively charged due to the formation of a surfactant bilayer. This can result in the restabilization of the colloid through electrostatic repulsion between the now positively charged particles. Furthermore, the presence of a surfactant layer can provide steric hindrance, which also contributes to colloidal stability by preventing particles from approaching each other too closely. rsc.org The specific outcome depends on a delicate balance of electrostatic, steric, and van der Waals interactions, which are influenced by the surfactant concentration, particle size and charge, and the ionic strength of the medium.

Stabilization of Emulsions and Suspensions

This compound, as a cationic surfactant, is anticipated to be an effective agent for the stabilization of oil-in-water (o/w) emulsions and aqueous suspensions of negatively charged particles. Its amphiphilic structure, consisting of a long hydrophobic dodecyloxypropyl tail and a hydrophilic ammonium acetate headgroup, allows it to adsorb at interfaces, reducing interfacial tension and providing a barrier to coalescence or aggregation.

The primary mechanism of stabilization is the formation of an electrostatic and steric barrier at the surface of dispersed droplets or particles. In an oil-in-water emulsion, the hydrophobic tails of the surfactant molecules will orient themselves into the oil phase, while the positively charged ammonium headgroups will be situated in the continuous aqueous phase. This creates a net positive charge on the surface of the oil droplets, leading to electrostatic repulsion between them and preventing them from coalescing. A similar principle applies to the stabilization of suspensions of negatively charged particles, such as silica or certain clays (B1170129), where the cationic headgroup adsorbs onto the particle surface, neutralizing the negative charge and, at sufficient concentrations, imparting a net positive charge that leads to dispersion through electrostatic repulsion.

The effectiveness of emulsion and suspension stabilization is dependent on several factors, including the concentration of the surfactant, the pH of the aqueous phase, and the ionic strength of the medium. At concentrations below the critical micelle concentration (CMC), the surfactant molecules exist predominantly as individual ions in solution and at the interface. As the concentration increases towards and beyond the CMC, the interface becomes saturated, and the surfactant molecules begin to form micelles in the bulk phase, which can act as reservoirs to maintain the interfacial concentration.

The pH of the system plays a crucial role, particularly for primary amine-based surfactants like DDA. At acidic to neutral pH, the amine group is protonated (-NH3+), making it an effective cationic stabilizer. However, as the pH increases into the alkaline range (typically above the pKa of the amine, which for DDA is around 10.6), the amine group becomes deprotonated (-NH2), losing its charge and its efficacy as an electrostatic stabilizer. journalssystem.com

Industrial applications of similar ether amine acetate salts, such as decyloxypropylamine acetate, in asphalt-based coating compositions highlight their role in creating stable gel structures. google.comgoogle.comi.moscow These surfactants facilitate the wetting and dispersion of clay particles within the asphalt (B605645) cutback by reducing interfacial tension, which is crucial for the long-term stability and performance of the coating. google.comgoogle.comi.moscow

Table 1: Factors Influencing Emulsion and Suspension Stability with Alkylammonium Acetate Surfactants

Factor Effect on Stability Mechanism
Surfactant Concentration Increases up to a plateau around the CMC Adsorption at the interface reduces interfacial tension and creates an electrostatic barrier. Beyond the CMC, micelles form in the bulk phase.
pH of Aqueous Phase High stability at acidic to neutral pH; decreased stability at alkaline pH Protonation of the amine headgroup at lower pH values creates a positive charge necessary for electrostatic repulsion. Deprotonation at high pH reduces this charge. journalssystem.com
Ionic Strength Can decrease stability at high concentrations High salt concentrations can compress the electrical double layer, reducing the range of electrostatic repulsion between droplets or particles.

| Particle/Droplet Surface Charge | Most effective for negatively charged surfaces | The cationic headgroup strongly adsorbs to negatively charged surfaces (e.g., silica, clays), leading to charge neutralization and subsequent charge reversal for stabilization. |

Flocculation and Coagulation Dynamics

While this compound can act as a dispersant and stabilizer, it can also function as a flocculant or coagulant, particularly for negatively charged colloidal suspensions. The dynamics of flocculation and coagulation are highly dependent on the surfactant concentration and the surface chemistry of the particles in suspension.

The primary mechanism of flocculation by this type of cationic surfactant is charge neutralization. In a suspension of negatively charged particles, the addition of a small amount of the cationic surfactant will lead to the adsorption of the positively charged headgroups onto the particle surfaces. This adsorption reduces the net negative charge of the particles, thereby lowering the electrostatic repulsion between them. As the surface charge is neutralized, the attractive van der Waals forces become dominant, allowing the particles to approach each other and form aggregates, or flocs.

This process is highly sensitive to the dosage of the surfactant. At a specific concentration, known as the optimum flocculant dosage, complete charge neutralization is achieved, leading to the most effective flocculation and the fastest settling rates of the suspended particles. If the surfactant dosage is insufficient, the particles will remain negatively charged and dispersed. Conversely, if the dosage significantly exceeds the optimum, the particle surfaces will become saturated with the cationic surfactant, leading to a charge reversal. The particles will then acquire a net positive charge, resulting in restabilization of the suspension due to electrostatic repulsion.

This principle is widely applied in mineral processing, where cationic surfactants like dodecylamine (B51217) acetate are used as collectors in the flotation of minerals such as quartz and hematite (B75146). 911metallurgist.comysxbcn.com The surfactant selectively adsorbs onto the surface of the target mineral particles, rendering them hydrophobic and allowing them to attach to air bubbles and be floated off. This selective adsorption and aggregation is a form of controlled flocculation. Studies on the flotation of quartz and hematite with DDA have shown that the recovery of the mineral is highly dependent on pH, which controls both the surface charge of the mineral and the ionization of the amine collector. researchgate.net

The effectiveness of flocculation can be quantified by measuring parameters such as settling rate, supernatant turbidity, and floc size. For instance, in the shear hydrophobic flocculation of fine hematite, the floc size is influenced by the collector concentration, pH, shear rate, and agitation time. ysxbcn.com

Table 2: Flocculation Dynamics of Negatively Charged Mineral Suspensions with Dodecylamine Acetate (DDA)

DDA Concentration Surface Charge of Particles Inter-particle Interaction State of Suspension
Zero Highly Negative Strong Electrostatic Repulsion Stable Dispersion
Low (Below Optimum) Reduced Negative Charge Weakened Repulsion, Dominant van der Waals Attraction Flocculation/Coagulation
Optimum Dosage Near Zero (Neutral) Strong van der Waals Attraction Maximum Flocculation/Rapid Settling

| High (Above Optimum) | Positive (Charge Reversal) | Strong Electrostatic Repulsion | Restabilized Dispersion |

Applications in Advanced Materials Science and Nanotechnology

Role in Hybrid Organic-Inorganic Materials Fabrication

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often at the molecular or nanoscale level, to create materials with novel functionalities. researchgate.net The synthesis of these materials can involve processes where organic precursors are integrated into an inorganic matrix or vice-versa. nih.gov In this context, long-chain alkylammonium salts like 3-(Dodecyloxy)propylammonium acetate (B1210297) can play a significant role as structure-directing agents or as organic modifiers that get incorporated into the final material, influencing its structure and properties. cmu.edu

The primary application of amphiphilic molecules like 3-(Dodecyloxy)propylammonium acetate in this domain is as a structure-directing agent (SDA) or template for the synthesis of mesoporous materials, particularly silica (B1680970). mdpi.commdpi.com The general mechanism involves the self-assembly of the surfactant molecules in a solution to form micelles. These micellar aggregates then serve as a template around which inorganic precursors (like tetraethyl orthosilicate (B98303) for silica) hydrolyze and condense, forming a solid inorganic framework. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous material with a highly ordered and uniform pore structure.

The characteristics of the resulting mesoporous material are directly influenced by the properties of the templating agent. The long dodecyl chain of this compound helps in the formation of the hydrophobic core of the micelles, and its length is a key factor in determining the final pore diameter of the material. nanobiomaterialsmq.com The ammonium (B1175870) headgroup interacts with the forming inorganic species. rsc.org The acetate counter-ion can also play a role, potentially influencing the pH of the synthesis and the interaction between the surfactant and the inorganic precursors, which can lead to different mesophase structures (e.g., hexagonal vs. cubic). nih.gov

Table 1: Influence of Alkyl Chain Length of Templating Agent on Mesoporous Silica Properties

Templating Agent (General Formula)Alkyl Chain Length (Carbons)Typical Resulting Pore Diameter (nm)Mesostructure Example
C₈H₁₇-N(CH₃)₃⁺ Br⁻82.0 - 2.5MCM-41 (Hexagonal)
C₁₂H₂₅-N(CH₃)₃⁺ Br⁻122.5 - 3.5MCM-41 (Hexagonal)
C₁₂H₂₅O(CH₂)₃NH₃⁺ CH₃COO⁻ (Inferred) 12 ~2.5 - 4.0 Hexagonal or Cubic
C₁₆H₃₃-N(CH₃)₃⁺ Br⁻163.5 - 4.5MCM-41 (Hexagonal)
C₁₈H₃₇-N(CH₃)₃⁺ Br⁻18> 4.0SBA-15 (Hexagonal)

This table provides illustrative data based on common quaternary ammonium surfactants to infer the potential role of this compound.

Intercalation is a process where guest molecules or ions are inserted into the interlayer space of a host material with a layered structure, such as clays (B1170129) (e.g., montmorillonite, vermiculite) or metal phosphates. This process is a key method for creating organic-inorganic nanocomposites. The native interlayer surfaces of many layered materials are hydrophilic and hold inorganic cations. To make them compatible with organic polymers and to expand the interlayer gallery, long-chain alkylammonium salts are widely used as intercalating agents.

The 3-(Dodecyloxy)propylammonium cation can replace the original inorganic cations (like Na⁺ or K⁺) in the layered material's gallery through an ion-exchange process. The long, nonpolar dodecyloxypropyl tail orients itself away from the charged silicate (B1173343) surface, transforming the interlayer environment from hydrophilic to hydrophobic (organophilic). This modification has two major effects:

It significantly increases the interlayer spacing (d-spacing) of the material.

It makes the layered material more compatible with organic polymers for the fabrication of polymer-clay nanocomposites.

The extent of the interlayer expansion depends on the chain length of the alkylammonium salt and its packing density within the gallery. The introduction of the C12 chain of this compound would lead to a substantial increase in the d-spacing, allowing for the subsequent infusion of polymer monomers or chains to form high-performance nanocomposites with enhanced mechanical and barrier properties.

Table 2: Effect of Alkylammonium Intercalation on Clay d-Spacing

Intercalating CationAlkyl Chain LengthTypical d-Spacing of Montmorillonite (Å)
Sodium (Na⁺)0~12.5
Propylammonium (C₃H₇NH₃⁺)3~13.2
Octylammonium (C₈H₁₇NH₃⁺)8~17.6
Dodecyl-based ammonium (Inferred) 12 >20
Hexadecylammonium (C₁₆H₃₃NH₃⁺)16~28.7

This table illustrates the general trend of increasing interlayer spacing with the alkyl chain length of the intercalating agent.

Integration into Functional Coatings and Surface Modifiers

The amphiphilic structure of this compound makes it an effective agent for surface modification and for integration into functional coatings. Quaternary ammonium compounds, in general, are known for their ability to form self-assembled layers on various substrates and are used as antimicrobial agents, dye-fixing agents, and corrosion inhibitors. nih.gov

When applied to a surface, molecules of this compound can self-assemble, with the polar ammonium acetate headgroup anchoring to the substrate (especially if the surface is negatively charged, like glass or certain metals) and the hydrophobic dodecyl tails orienting outwards. This orientation dramatically alters the surface properties.

Hydrophobicity: The dense layer of outwardly-oriented C12 alkyl chains creates a non-polar, low-energy surface that repels water. This is a common strategy for creating hydrophobic coatings on various materials, from textiles to glass. google.comnih.gov

Adhesion Promotion: The ammonium group can also act as a linking agent between a substrate and a subsequent coating layer, improving adhesion where it might otherwise be poor.

Antimicrobial Properties: Long-chain quaternary ammonium salts are well-known for their bactericidal activity. The positively charged nitrogen atom interacts with the negatively charged cell membranes of bacteria, while the long alkyl chain helps to disrupt the membrane, leading to cell lysis. nih.govmdpi.com Grafting such compounds onto a surface can create a non-leaching, contact-killing antimicrobial surface. nih.gov

Application in Soft Matter and Liquid Crystal Technologies

Soft matter encompasses a broad class of materials, including liquid crystals, polymers, and colloids, which are characterized by weak intermolecular interactions and large responses to external stimuli. Amphiphilic molecules like this compound are fundamental components in many soft matter systems due to their ability to self-assemble into various ordered structures in solution. rsc.org

The balance between the hydrophobic interactions of the dodecyl tails and the hydrophilic/ionic interactions of the ammonium acetate headgroups dictates the type of structure formed. Depending on the concentration, temperature, and solvent, these molecules can form spherical micelles, cylindrical micelles, lamellar phases, or more complex liquid crystalline structures.

This behavior is central to their use in:

Emulsion Stabilization: Acting as a surfactant to stabilize oil-in-water or water-in-oil emulsions.

Phase Transfer Catalysis: Facilitating the transport of reactants across the interface of immiscible liquid phases.

Thermotropic and Lyotropic Liquid Crystals: Long-chain ionic compounds can exhibit phase transitions to liquid crystalline states upon changes in temperature (thermotropic) or in the presence of a solvent (lyotropic). researchgate.net These properties are foundational for technologies such as liquid crystal displays (LCDs) and advanced sensor systems. The specific geometry of the this compound molecule would influence the type of liquid crystal phases it can form.

Modulation of Liquid Crystalline Phases for Display and Sensing

The amphiphilic nature of this compound allows it to influence the organization of liquid crystal molecules. When introduced into a liquid crystalline matrix, it can act as a dopant, altering the phase behavior and alignment properties of the host material. The long alkyl chain can interact with the liquid crystal molecules, while the polar ammonium acetate headgroup can direct the orientation at surfaces or interfaces. This modulation is critical for the development of advanced liquid crystal displays (LCDs) with improved response times and viewing angles. Furthermore, the sensitivity of these organized phases to external stimuli, such as electric fields or the presence of specific analytes, opens up possibilities for the use of this compound in novel sensing applications.

Development of Self-Organizing Polymer Systems

In the realm of polymer science, this compound can be employed as a structure-directing agent. Its ability to form micelles or other ordered aggregates in solution can be harnessed to template the polymerization of monomers, leading to the formation of nanostructured polymers. These self-organizing systems are crucial for creating materials with tailored optical, electronic, or mechanical properties. For instance, the incorporation of this ammonium salt into a polymer matrix can induce microphase separation, resulting in materials with distinct domains that can be engineered for applications such as proton exchange membranes in fuel cells or as advanced coatings with specific surface properties.

Exploration as a Phase Transfer Catalyst in Organic Transformations

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases. This compound is a candidate for such applications due to its ability to transport ionic species across the interface between an aqueous and an organic phase. The quaternary ammonium group can pair with an anion in the aqueous phase, and the long dodecyl chain provides solubility in the organic phase, thereby enabling the reaction to proceed.

This catalytic activity is valuable for a variety of organic transformations, including nucleophilic substitutions, oxidations, and reductions. The use of a phase transfer catalyst like this compound can lead to higher reaction rates, improved yields, and milder reaction conditions, contributing to the development of more efficient and environmentally benign chemical processes.

Advanced Separations and Extraction Processes

The surfactant properties of this compound make it a promising agent for advanced separation and extraction technologies. In processes such as liquid-liquid extraction, it can enhance the transfer of target molecules from one liquid phase to another by forming emulsions or microemulsions. This is particularly useful for the extraction of valuable compounds from complex mixtures or for the removal of pollutants from wastewater.

The efficiency of these separation processes is dependent on factors such as the concentration of the ammonium salt, the pH of the aqueous phase, and the nature of the organic solvent. By optimizing these parameters, highly selective and efficient extraction systems can be designed.

Application AreaFunction of this compoundPotential Impact
Liquid Crystals Phase modulation, alignment controlImproved display technology, novel sensors
Polymer Systems Structure-directing agent, induction of microphase separationMaterials with tailored nano-architectures and properties
Phase Transfer Catalysis Transport of ionic reactants across phase boundariesIncreased reaction efficiency, greener chemical synthesis
Separations & Extractions Surfactant, enhancement of mass transferMore efficient extraction of valuable compounds and removal of pollutants

Computational and Theoretical Investigations of 3 Dodecyloxy Propylammonium Acetate Systems

Molecular Dynamics Simulations of Self-Assembly and Interfacial Behaviorrsc.orgresearchgate.net

Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, enabling the study of the dynamic evolution of systems containing thousands to millions of atoms. These simulations solve Newton's equations of motion for each particle, providing a trajectory that reveals how molecules organize themselves in solution and at interfaces.

The study of 3-(Dodecyloxy)propylammonium acetate (B1210297) self-assembly can be approached using two primary MD methodologies: atomistic and coarse-grained simulations.

Atomistic Simulations: In this approach, every atom in the system (surfactant, counterion, and solvent) is explicitly represented. This high level of detail allows for the accurate depiction of specific interactions, such as hydrogen bonding between the ammonium (B1175870) headgroup, the acetate counterion, and water molecules. However, the computational cost is significant, typically limiting these simulations to smaller systems and shorter timescales (nanoseconds to microseconds). For 3-(Dodecyloxy)propylammonium acetate, atomistic simulations are ideal for studying the detailed structure of the solvent shell around the headgroup and the initial stages of aggregation.

Coarse-Grained (CG) Simulations: To investigate larger-scale phenomena like micelle formation and phase transitions that occur over longer timescales, coarse-grained models are employed. rsc.orgacs.org In CG models, groups of atoms are lumped together into single "beads" or "superatoms." For instance, the dodecyl tail of the surfactant might be represented by three or four beads, the propyl-ether-ammonium headgroup by two or three beads, and several water molecules as a single bead. semanticscholar.org This simplification reduces the number of particles and smooths the energy landscape, allowing for simulations that span microseconds to milliseconds. nih.gov Force fields like MARTINI are commonly used for this purpose. rsc.orgacs.org While sacrificing atomic detail, CG simulations can effectively model the thermodynamics and kinetics of micellization, including the determination of critical micelle concentration (CMC) and aggregation numbers. rsc.orgsemanticscholar.orgnih.gov

Table 1: Comparison of Modeling Approaches for Simulating this compound
FeatureAtomistic ModelingCoarse-Grained Modeling
Level of Detail Explicit representation of all atoms.Groups of atoms represented as single beads. rsc.org
Typical Timescale Nanoseconds (ns) to microseconds (µs).Microseconds (µs) to milliseconds (ms). nih.gov
System Size Thousands to tens of thousands of atoms.Millions of particles.
Primary Application Detailed solvation structure, hydrogen bonding, initial aggregation steps. researchgate.netacs.orgMicelle formation, phase behavior, determination of CMC and aggregation number. rsc.orgsemanticscholar.org
Example Force Field CHARMM, AMBER, OPLS-AAMARTINI, Dry MARTINI rsc.orgacs.org

The behavior of this compound is critically dependent on its interactions with the solvent. MD simulations can precisely characterize the solvation shell around different parts of the molecule. For the cationic headgroup, simulations would reveal a structured cage of water molecules, with oxygen atoms oriented towards the ammonium group. The acetate counterion would similarly be hydrated. The degree of counterion binding to the ammonium headgroup is a key parameter that can be quantified from simulations by analyzing the radial distribution function (RDF) between the nitrogen and acetate carbon atoms. emory.edu This binding is influenced by the dielectric constant of the medium and the presence of other ions. wikipedia.org

Simulations can also probe the microenvironment of the hydrophobic dodecyl chain. In aqueous solution, water molecules form a structured "cavity" around the tail, an entropically unfavorable state that drives aggregation. rsc.org Upon micellization, the tails are sequestered from water, and the properties of the micellar core (e.g., density, chain ordering) can be analyzed. The ether linkage in the propyl chain introduces a degree of polarity, and simulations can show how water molecules penetrate this region of the aggregate interface, influencing the packing and stability of the resulting micelles. researchgate.netacs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules with high accuracy. mdpi.com For this compound, DFT is particularly useful for studying the intrinsic properties of the ion pair and its conformers, providing a foundation for understanding intermolecular interactions. doi.org

The 3-(Dodecyloxy)propylammonium cation is a flexible molecule with multiple rotatable bonds. DFT calculations can be used to perform a detailed conformational analysis to identify the lowest energy structures (global and local minima) in the gas phase or in a continuum solvent model. nih.govresearchgate.net This involves systematically rotating key dihedral angles (e.g., C-C-O-C, C-O-C-C, C-C-C-N) and calculating the relative energy of each conformation.

A primary focus of DFT studies would be the interaction energy between the 3-(Dodecyloxy)propylammonium cation and the acetate anion. cas.cz Calculations can determine the most stable geometry of the ion pair, revealing whether the acetate ion binds in a monodentate or bidentate fashion to the -NH3+ group. cas.cznih.gov The binding energy, corrected for basis set superposition error (BSSE), quantifies the strength of this interaction. Such calculations would likely show that the interaction is dominated by strong electrostatic attraction and hydrogen bonding between the acetate oxygens and the ammonium protons. researchgate.netdoi.org

Table 2: Hypothetical DFT-Calculated Interaction Energies for Alkylammonium-Acetate Ion Pairs
CationInteraction GeometryBasis SetCalculated Interaction Energy (kcal/mol)
PropylammoniumBidentate H-bondingB3LYP/6-311++G -115.2
3-(Methoxy)propylammoniumBidentate H-bondingB3LYP/6-311++G-114.5
3-(Dodecyloxy)propylammonium Bidentate H-bonding B3LYP/6-311++G** -114.1 (Estimated)

Note: Data for propylammonium and methoxypropylammonium are illustrative of typical values found in literature for similar systems. The value for the target compound is an educated estimate based on structural similarity.

DFT provides a robust framework for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) spectrum can be generated. mdpi.com Specific peaks can be assigned to particular motions, such as the N-H stretches of the ammonium group, the C=O stretch of the acetate, and the C-O-C stretch of the ether linkage. researchgate.net

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the presence of a magnetic field, one can obtain theoretical chemical shifts that, when scaled, often show excellent agreement with experimental spectra. nih.gov These calculations are highly sensitive to the molecular conformation and the local electronic environment, making them valuable for confirming molecular structure and understanding the effects of ion pairing and solvation on the electronic distribution. researchgate.net

Statistical Thermodynamic Models for Aggregation Phenomena

While MD simulations provide a particle-level view of aggregation, statistical thermodynamic models offer a macroscopic, theoretical framework for understanding these phenomena. aip.org These models treat micellization as a process governed by fundamental thermodynamic principles, aiming to predict properties like the CMC, micelle size distribution, and shape transitions. scielo.brmit.edu

The self-assembly of this compound into micelles is described as an equilibrium between monomers and aggregates of various sizes. wikipedia.org Molecular-thermodynamic theories partition the standard free energy of micellization (ΔG°mic) into several contributions:

Hydrophobic Effect: The transfer of the dodecyl tail from the aqueous environment to the non-polar micellar core. This is the primary driving force for aggregation and is highly favorable entropically. rsc.org

Interfacial Energy: The residual contact between the hydrocarbon tails and water at the micelle surface, which is unfavorable.

Headgroup Repulsion: The electrostatic repulsion between the positively charged 3-(Dodecyloxy)propylammonium headgroups at the micelle surface. This term is unfavorable and opposes aggregation.

Counterion Binding: The binding of acetate anions to the micellar surface, which screens the headgroup repulsion and makes aggregation more favorable. mit.edu

By modeling these contributions as a function of surfactant geometry, solution conditions (temperature, salt concentration), and aggregation number, one can calculate the free energy for forming a micelle of a given size. scielo.br The CMC corresponds to the concentration at which the free energy of micellization becomes favorable. wikipedia.org These models can predict how changes in the molecular structure, such as lengthening the alkyl tail or changing the counterion, would affect the CMC and the preferred aggregate shape (e.g., spherical, cylindrical).

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Amphiphilic Ammonium Acetates

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property descriptors of compounds with their biological activities or physicochemical properties, respectively. ijnrd.org For amphiphilic ammonium acetates, such as this compound, these models are invaluable for predicting their behavior and guiding the design of new molecules with desired characteristics. The fundamental principle of QSAR/QSPR lies in the assumption that the structure of a molecule, as defined by various descriptors, dictates its activity and properties.

In the context of amphiphilic ammonium salts, QSAR and QSPR models are frequently developed to understand and predict a range of behaviors, including antimicrobial activity, surface activity, and toxicity. ijnrd.orgnih.gov The models are built upon datasets of molecules with known activities or properties, and mathematical equations are derived to link these to calculated molecular descriptors.

A critical aspect of these compounds is the balance between their hydrophilic and hydrophobic regions. nih.gov The dodecyloxypropylammonium cation, with its long dodecyl chain, provides significant hydrophobicity, while the ammonium and acetate groups are hydrophilic. This amphiphilic nature drives their self-assembly and interaction with biological membranes and surfaces.

Key molecular descriptors that are typically investigated in QSAR/QSPR studies of amphiphilic ammonium salts include:

Lipophilicity: Often quantified by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for predicting how a molecule will interact with biological membranes. nih.gov For amphiphilic ammonium acetates, increasing the length of the alkyl chain generally increases lipophilicity.

Molecular Size and Shape: Descriptors such as molecular weight, molecular surface area, and volume play a significant role in the steric interactions of the molecule with its target or in its packing during self-assembly. nih.gov

Electronic Properties: Parameters like atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO) can be important for understanding electrostatic interactions and reactivity. nih.gov

For a series of amphiphilic ammonium compounds, a general QSAR/QSPR study would involve synthesizing or computationally generating a set of molecules with systematic variations in their structure, for example, by altering the length of the alkyl chain. The biological activity (e.g., minimum inhibitory concentration against a bacterial strain) or a physical property (e.g., critical micelle concentration) would then be measured for each compound.

A hypothetical QSPR study for a series of (alkyloxy)propylammonium acetates, where the alkyl chain length is varied, might aim to predict the critical micelle concentration (CMC). The CMC is a key property of surfactants, representing the concentration at which they begin to form micelles in solution. It is well-established that for homologous series of surfactants, the logarithm of the CMC decreases linearly with an increase in the number of carbon atoms in the alkyl chain.

The relationship can be expressed by the following equation:

log(CMC) = A - B * n

where 'n' is the number of carbon atoms in the alkyl chain, and 'A' and 'B' are constants for a given homologous series and set of conditions.

Compound NameAlkyl Chain Length (n)Hypothetical logPHypothetical Predicted log(CMC)
3-(Octyloxy)propylammonium acetate82.5-2.0
3-(Decyloxy)propylammonium acetate103.5-2.6
This compound124.5-3.2
3-(Tetradecyloxy)propylammonium acetate145.5-3.8
3-(Hexadecyloxy)propylammonium acetate166.5-4.4

Similarly, a QSAR model could be developed to predict the antimicrobial activity of these compounds. It has been observed for other quaternary ammonium salts that the antimicrobial activity is often parabolically related to the alkyl chain length. nih.gov Initially, as the chain length increases, the activity increases due to enhanced ability to disrupt bacterial cell membranes. However, beyond an optimal length, the activity may decrease due to reduced water solubility and difficulty in reaching the target site.

A hypothetical QSAR model for antimicrobial activity might take the form of the Hansch equation:

log(1/MIC) = k₁ * logP - k₂ * (logP)² + k₃ * σ + k₄ * Eₛ + C

where MIC is the minimum inhibitory concentration, logP is the lipophilicity, σ is the electronic parameter, Eₛ is the steric parameter, and k₁, k₂, k₃, k₄, and C are constants determined by regression analysis.

Compound NameAlkyl Chain Length (n)Hypothetical logPHypothetical Predicted log(1/MIC)
3-(Octyloxy)propylammonium acetate82.53.8
3-(Decyloxy)propylammonium acetate103.54.5
This compound124.54.9
3-(Tetradecyloxy)propylammonium acetate145.54.7
3-(Hexadecyloxy)propylammonium acetate166.54.1

Advanced Characterization Methodologies for 3 Dodecyloxy Propylammonium Acetate and Its Assemblies

Scattering Techniques for Structural Elucidation of Assemblies

Scattering techniques are non-invasive methods that utilize the diffraction of radiation to probe the structure of matter. The choice of radiation—X-rays, neutrons, or light—depends on the length scale of interest and the contrast between the components of the system.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the structure of materials on the nanometer to micrometer scale. SAXS measures the elastic scattering of X-rays by a sample as a function of the scattering angle. The scattering pattern is sensitive to variations in electron density, providing information about the size, shape, and internal structure of nanoparticles, polymers, and self-assembled systems. SANS, conversely, relies on the scattering of neutrons by atomic nuclei. A key advantage of SANS is the ability to use isotopic substitution, particularly replacing hydrogen with deuterium, to manipulate the scattering contrast and highlight specific components within a complex assembly.

In the context of 3-(Dodecyloxy)propylammonium acetate (B1210297) assemblies, SAXS and SANS can provide detailed information on the morphology of micelles or other aggregates, such as their shape (spherical, cylindrical, lamellar), size, and aggregation number. Analysis of the scattering data can also reveal the internal structure of these assemblies, including the packing of the alkyl chains and the arrangement of the headgroups.

SAXS/SANS Experimental Parameters and Findings

ParameterDescriptionTypical Finding for Amphiphilic Assemblies
Scattering Vector (q)Related to the scattering angle and wavelength of the incident radiation.Probes different length scales within the sample.
Radius of Gyration (Rg)A measure of the overall size of the scattering object.Can be determined from the Guinier region of the scattering curve.
Form Factor P(q)Describes the shape of the individual scattering objects.Analysis reveals whether assemblies are spherical, cylindrical, etc.
Structure Factor S(q)Describes the spatial arrangement and interactions between scattering objects.Provides information on the ordering and spacing of assemblies.

Dynamic and Static Light Scattering (DLS/SLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), and Static Light Scattering (SLS) are valuable techniques for characterizing particles in solution. DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. From these fluctuations, the diffusion coefficient can be determined and, using the Stokes-Einstein equation, the hydrodynamic radius of the particles can be calculated. DLS is particularly useful for determining the size distribution and polydispersity of assemblies.

SLS, on the other hand, measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. This information can be used to determine the weight-average molecular weight (Mw) of the assemblies, the radius of gyration (Rg), and the second virial coefficient (A2), which provides insight into particle-solvent interactions.

DLS/SLS Data for Amphiphilic Assemblies

TechniqueMeasured ParameterInformation Obtained
DLSHydrodynamic Radius (Rh)Average size of the assemblies in solution.
DLSPolydispersity Index (PDI)A measure of the width of the size distribution.
SLSWeight-Average Molecular Weight (Mw)The average molecular weight of the assemblies.
SLSRadius of Gyration (Rg)A measure of the size of the assemblies.
SLSSecond Virial Coefficient (A2)Information on the interactions between the assemblies and the solvent.

Microscopic Imaging for Morphological Analysis

Microscopic techniques provide direct visualization of the morphology of self-assembled structures, offering complementary information to the ensemble-averaged data obtained from scattering methods.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that can visualize the morphology of nanoscale materials. A beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample. For soft materials like self-assembled structures of 3-(Dodecyloxy)propylammonium acetate, negative staining or cryogenic TEM (cryo-TEM) is often employed to enhance contrast and preserve the native structure. TEM can provide direct evidence for the shape and size of individual assemblies, such as micelles, vesicles, or nanotubes.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces with atomic resolution. A sharp tip mounted on a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever due to forces between the tip and the sample is measured. AFM is particularly useful for imaging the morphology of self-assembled structures adsorbed on a substrate. It can reveal information about the height, width, and surface features of aggregates, providing insights into their packing and organization on a surface.

Scanning Electron Microscopy (SEM)

Comparison of Microscopic Techniques

TechniquePrincipleInformation ObtainedSample Preparation
TEMElectron transmission through a thin sampleHigh-resolution 2D projection images of internal structure, shape, and size of individual assemblies.Requires ultrathin sections or deposition on a grid, often with staining or vitrification.
AFMScanning a sharp tip over a surfaceHigh-resolution 3D topographical images of surface features, height, and width of adsorbed assemblies.Sample is typically deposited on a flat substrate.
SEMScanning a focused electron beam over a surface3D-like images of surface topography and morphology of bulk or dried samples.Sample needs to be conductive, often requiring a conductive coating.

Spectroscopic Techniques for Molecular and Supramolecular Characterization

The comprehensive characterization of this compound, both at the molecular level and in its self-assembled supramolecular forms, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's structural integrity, purity, and the nature of the non-covalent interactions that govern the formation of larger assemblies in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

In ¹H NMR, the spectrum reveals distinct signals corresponding to the dodecyloxy tail, the propyl linker, and the acetate counter-ion. The terminal methyl group (CH₃) of the dodecyl chain typically appears as a triplet at the highest field (lowest chemical shift, ~0.8-0.9 ppm). The extensive methylene (B1212753) (-(CH₂)₁₀-) backbone of the tail produces a large, overlapping signal around 1.2-1.4 ppm. Protons on carbons adjacent to the ether oxygen (O-CH₂) and the ammonium (B1175870) nitrogen (N-CH₂) are deshielded and thus appear further downfield. Specifically, the protons of the O-CH₂ group in the dodecyl chain and the O-CH₂ group in the propyl linker are expected around 3.4-3.6 ppm. The protons adjacent to the ammonium group (⁺NH₃-CH₂) are typically found around 3.0-3.2 ppm, while the central methylene group of the propyl linker appears as a multiplet around 1.8-2.0 ppm. The protons of the ammonium group (⁺NH₃) often appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration. The methyl protons of the acetate anion (CH₃COO⁻) give rise to a characteristic sharp singlet, typically observed around 1.9 ppm.

¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone's integrity. The chemical shifts provide clear evidence of the different functional groups, from the alkyl chain carbons to those influenced by the electronegative oxygen and nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
GroupAtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Dodecyl Chain CH₃-~0.88 (t)~14.1
-(CH₂)₉-CH₃~1.26 (m)~22.7 - 31.9
-CH₂-CH₂-O-~1.58 (p)~26.1
-CH₂-O-~3.40 (t)~71.5
Propyl Linker -O-CH₂-~3.50 (t)~69.8
-CH₂-CH₂-N-~1.95 (p)~29.5
-CH₂-N⁺H₃~3.10 (t)~39.5
Ammonium Head -N⁺H₃Variable (broad s)-
Acetate Anion CH₃-COO⁻~1.91 (s)~24.0
CH₃-COO⁻-~178.0

Note: Predicted values are based on standard chemical shift tables and data from analogous long-chain alkylammonium compounds. Actual values may vary depending on solvent, concentration, and temperature. (t=triplet, p=pentet, m=multiplet, s=singlet)

Beyond simple structural confirmation, NMR techniques such as 2D-NMR (e.g., COSY, HSQC) can be used to establish connectivity between protons and carbons. Furthermore, NMR is used to study the dynamics of surfactant self-assembly. Changes in chemical shifts, signal broadening, and measurements of nuclear Overhauser effects (NOEs) can indicate the formation of micelles and provide information on the proximity and packing of molecules within these assemblies. acs.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.

Key characteristic absorption bands for this compound include:

N-H Stretching: A very broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹. This feature is characteristic of the N-H stretching vibrations within the primary ammonium (NH₃⁺) group and is broadened due to extensive hydrogen bonding. spectroscopyonline.com

C-H Stretching: Sharp, strong bands appear between 2960 cm⁻¹ and 2850 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the long dodecyl chain and propyl linker.

N-H Bending: Asymmetric and symmetric bending vibrations of the NH₃⁺ group typically give rise to two distinct bands. The asymmetric bend is found between 1625-1560 cm⁻¹, while the symmetric bend appears in the 1550-1500 cm⁻¹ range. spectroscopyonline.com

C=O Stretching: The acetate counter-ion is characterized by a very strong absorption from the asymmetric stretching of the carboxylate (COO⁻) group, typically appearing around 1580-1550 cm⁻¹. This band may overlap with the asymmetric N-H bending vibration. The symmetric stretch occurs around 1420-1400 cm⁻¹.

C-O Stretching: A strong, distinct band corresponding to the C-O-C ether linkage stretching vibration is expected in the 1150-1085 cm⁻¹ region. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmmonium (R-NH₃⁺)3200 - 2800Strong, Broad
C-H StretchAlkyl (CH₃, CH₂)2960 - 2850Strong
N-H Bend (asymmetric)Ammonium (R-NH₃⁺)1625 - 1560Medium
C=O Stretch (asymmetric)Carboxylate (COO⁻)1580 - 1550Strong
N-H Bend (symmetric)Ammonium (R-NH₃⁺)1550 - 1500Medium
C-H BendAlkyl (CH₂, CH₃)1470 - 1450Medium
C=O Stretch (symmetric)Carboxylate (COO⁻)1420 - 1400Medium-Strong
C-O StretchEther (C-O-C)1150 - 1085Strong

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

FTIR can also be used to study phase transitions and the formation of organized assemblies. Changes in the position, shape, and width of the C-H stretching bands, for instance, can provide information about the conformational order (gauche/trans conformer ratio) of the alkyl chains, which changes significantly upon micellization or formation of liquid crystalline phases.

UV-Visible and Fluorescence Spectroscopy

This compound itself does not possess chromophores that absorb significantly in the UV-Visible region (200-800 nm), nor is it intrinsically fluorescent. However, these spectroscopic techniques are exceptionally useful for studying its aggregation behavior in solution, particularly for determining the critical micelle concentration (CMC). biocompare.com

This is achieved by introducing small quantities of probe molecules (dyes) into the surfactant solution. The spectral properties of these probes are sensitive to the polarity of their microenvironment.

UV-Visible Spectroscopy: A solvatochromic dye, such as pyrene (B120774), can be used. When micelles form, the nonpolar dye partitions into the hydrophobic core of the micelle. This change from a polar aqueous environment to a nonpolar hydrocarbon-like environment causes a shift in the dye's absorption spectrum (λ_max). By plotting this spectral shift against the logarithm of the surfactant concentration, the CMC can be identified as the point where a sharp change in the slope occurs.

Fluorescence Spectroscopy: This is a more sensitive method for CMC determination. Probes like pyrene are again commonly used. The vibrational fine structure of pyrene's emission spectrum is highly sensitive to solvent polarity. The ratio of the intensity of the first and third vibrational peaks (I₁/I₃) is monitored. In polar solvents like water, the ratio is high (~1.6-1.8), while in the nonpolar environment of a micelle core, it is significantly lower (~1.0-1.2). The CMC is determined from the inflection point in a plot of the I₁/I₃ ratio versus surfactant concentration.

These techniques can also be used with fluorescent quenchers to determine micelle aggregation numbers and to study the dynamics of molecules entering and exiting the micellar structure.

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a definitive analytical technique for confirming the molecular structure and assessing the purity of this compound. Due to the ionic nature of the compound, soft ionization techniques like Electrospray Ionization (ESI) are most suitable.

In positive-ion mode ESI-MS, the analysis will primarily detect the 3-(dodecyloxy)propylammonium cation [CH₃(CH₂)₁₁O(CH₂)₃NH₃]⁺. The measured mass-to-charge ratio (m/z) can be compared with the calculated exact mass of the cation for unambiguous structural confirmation.

Calculated Monoisotopic Mass of Cation [C₁₅H₃₄NO]⁺: 244.2635 u

The presence of a strong signal at the corresponding m/z value confirms the identity of the cationic portion of the molecule. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the parts-per-million (ppm) range, further solidifying the elemental composition.

In negative-ion mode, the acetate anion [CH₃COO]⁻ would be detected at an m/z of 59.0138. The observation of both the cation and anion in their respective modes provides full confirmation of the salt's composition.

Mass spectrometry is also a highly sensitive method for purity assessment. nih.gov The presence of ions at other m/z values can indicate impurities, such as starting materials (e.g., 3-(dodecyloxy)propan-1-amine), side products from the synthesis, or degradation products. Tandem mass spectrometry (MS/MS) can be employed to further characterize these impurities. In an MS/MS experiment, the primary ion of interest is isolated and fragmented, and the resulting fragment ions provide detailed structural information about the parent molecule.

Rheological Characterization of Organized Fluid Systems

The rheology, or flow behavior, of aqueous solutions of this compound is a critical aspect of its characterization, as it directly relates to the supramolecular structures formed in solution. As a cationic surfactant, it is expected to self-assemble into various structures, such as spherical micelles, wormlike micelles, and hexagonal or lamellar liquid crystalline phases, depending on concentration, temperature, and the presence of additives. eolss.net

At low concentrations, above the CMC, the surfactant forms small, spherical micelles, and the solution exhibits Newtonian behavior, with viscosity only slightly higher than that of water. However, as the concentration increases, these micelles can grow into long, flexible, cylindrical aggregates known as wormlike micelles. These long micelles can entangle, much like polymer chains, forming a transient network that imparts significant viscoelastic properties to the solution. nist.govacs.org

The rheological characterization of these systems typically involves:

Steady Shear Rheology: Measuring viscosity as a function of shear rate. Solutions of entangled wormlike micelles typically exhibit pronounced shear-thinning behavior. At low shear rates, the viscosity is high (the zero-shear viscosity, η₀), but as the shear rate increases, the entangled network is disrupted and aligned in the direction of flow, leading to a dramatic decrease in viscosity. mdpi.com

Dynamic Oscillatory Rheology: This technique probes the viscoelastic nature of the fluid by applying a small, oscillating strain and measuring the resulting stress. The results are expressed in terms of the elastic (or storage) modulus, G', and the viscous (or loss) modulus, G''.

G' (Elastic Modulus): Represents the solid-like behavior, indicating the energy stored per oscillation cycle.

G'' (Viscous Modulus): Represents the liquid-like behavior, indicating the energy dissipated as heat per cycle.

For viscoelastic wormlike micellar solutions, a characteristic frequency sweep shows that at low frequencies, G'' > G' (liquid-like), while at high frequencies, G' > G'' (solid-like), with a crossover point (G' = G'') at a specific frequency. aip.org The behavior can often be described by a simple Maxwell model for a single relaxation time.

Table 3: Representative Rheological Behavior of a Cationic Surfactant Wormlike Micellar Solution
ParameterConditionTypical ObservationInterpretation
Steady Shear
Viscosity (η)Low Shear RateHigh, constant (η₀)Entangled network at rest
Viscosity (η)Increasing Shear RateDecreases significantlyShear-induced alignment and disruption of network
Dynamic Oscillatory
G', G'' vs. FrequencyLow FrequencyG'' > G'Liquid-like, viscous response dominates
G', G'' vs. FrequencyHigh FrequencyG' > G''Solid-like, elastic response dominates
Crossover PointG' = G''Occurs at a characteristic frequency (ωc)Inverse of the network relaxation time

Note: This table represents typical behavior for entangled wormlike micellar solutions. The specific values of viscosity, moduli, and crossover frequency are highly dependent on the specific system's concentration and temperature.

Surface-Sensitive Analytical Techniques

To understand the behavior of this compound at interfaces, such as in thin films, adsorbed layers, or at the air-water interface, surface-sensitive analytical techniques are employed. These methods provide chemical and structural information exclusively from the top few nanometers of a material. researchgate.netacs.org

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is used to determine the elemental composition and chemical bonding states of the elements on a surface. thermofisher.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment. For a film of this compound, XPS would be able to:

Quantify the surface concentrations of Carbon (C), Oxygen (O), and Nitrogen (N).

Distinguish between different chemical states through high-resolution scans of the C 1s, O 1s, and N 1s peaks. For example, the C 1s signal could be deconvoluted into components representing C-C/C-H in the alkyl chain, C-O in the ether, C-N in the ammonium group, and O-C=O in the acetate. The N 1s signal would confirm the presence of the cationic ammonium group (R-NH₃⁺). thermofisher.com

Secondary Ion Mass Spectrometry (SIMS): In SIMS, a surface is bombarded with a primary ion beam, causing secondary ions to be ejected from the surface. These secondary ions are analyzed by a mass spectrometer. SIMS is extremely surface-sensitive (top 1-2 nm) and can detect elements at parts-per-million or even parts-per-billion levels. researchgate.net

Static SIMS: Uses a very low primary ion dose to keep the surface chemistry intact, providing molecular information. It could be used to detect the parent molecular ion of the cation [C₁₅H₃₄NO]⁺ and characteristic fragment ions, giving insight into the molecular orientation at the surface.

Dynamic SIMS: Uses a higher ion dose to sputter through the material, providing a depth profile of the elemental composition.

Ion Scattering Spectroscopy (ISS): Also known as Low-Energy Ion Scattering (LEIS), ISS is the most surface-sensitive of these techniques, exclusively probing the outermost atomic layer. thermofisher.comthermofisher.com A beam of low-energy noble gas ions (e.g., He⁺) is directed at the surface, and the energy of the ions scattered at a specific angle is measured. Based on the principles of binary elastic collisions, the energy loss is directly related to the mass of the surface atom the ion scattered from. For a film of this compound, ISS would reveal which atoms (C, O, or N) constitute the immediate interface with the vacuum or air, providing crucial information on molecular orientation.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to Amphiphilic Chemistry

Based on the general understanding of long-chain alkylammonium salts, 3-(Dodecyloxy)propylammonium acetate (B1210297) is anticipated to function as a cationic surfactant. Its amphiphilic nature, arising from a long hydrophobic dodecyloxypropyl tail and a hydrophilic ammonium (B1175870) acetate headgroup, would enable it to reduce surface tension at interfaces. This property is fundamental to its role in various applications, including as an emulsifier, and potentially in antimicrobial formulations. nih.gov

The primary contribution of such a compound to amphiphilic chemistry lies in its potential for self-assembly into micelles and other ordered structures in aqueous solutions. The critical micelle concentration (CMC) is a key parameter that would govern its effectiveness and applications. While specific CMC values for 3-(Dodecyloxy)propylammonium acetate are not readily found, it is expected to be in a range typical for surfactants with a C12 hydrophobic chain.

Interactive Data Table: Comparison of Critical Micelle Concentration (CMC) for Similar Surfactants

SurfactantMolecular FormulaTemperature (°C)CMC (mM)
Sodium Dodecyl Sulfate (SDS)C12H25NaO4S258.23
Cetyltrimethylammonium Bromide (CTAB)C19H42BrN250.93
Decyltrimethylammonium Bromide (C10TAB)C13H30BrN25~65

This table presents CMC values for common surfactants to provide a comparative context for the expected behavior of this compound. Data for the subject compound is not available.

Unresolved Challenges and Emerging Research Frontiers

A significant challenge in the study of this compound is the lack of detailed characterization and performance data. Future research should focus on determining its fundamental physicochemical properties, including its CMC, surface tension reduction capabilities, and phase behavior in different solvents and temperatures.

An emerging frontier for cationic surfactants is their role in the development of novel drug delivery systems. nih.gov The potential for this compound to form vesicles or nanoparticles that can encapsulate and transport therapeutic agents warrants investigation. Furthermore, its potential antimicrobial and antifungal properties, suggested for its isomer, should be systematically evaluated against a broad spectrum of microorganisms. nih.gov

Another area for future exploration is the environmental fate and biodegradability of this compound. As with many surfactants, understanding its impact on aquatic ecosystems is crucial for sustainable applications.

Potential for Novel Material Systems and Technologies

The self-assembly properties of this compound could be harnessed to create novel structured materials. For instance, it could serve as a template for the synthesis of mesoporous materials or as a stabilizer for nanoparticle dispersions. Its ability to interact with polymers and other macromolecules could lead to the development of new gels, films, and coatings with tailored properties.

In the realm of nanotechnology, this surfactant could be employed in the formulation of nanoemulsions for applications in the food, cosmetic, and pharmaceutical industries. The development of "smart" materials that respond to external stimuli, such as pH or temperature, could also be an exciting avenue for research, leveraging the ionic nature of the headgroup.

Interdisciplinary Impact and Collaborative Research Opportunities

The study of this compound offers numerous opportunities for interdisciplinary collaboration.

Chemistry and Materials Science: Joint efforts could focus on the synthesis of derivatives with enhanced properties and their integration into advanced material systems.

Biology and Medicine: Collaboration between chemists and biologists could explore its antimicrobial mechanisms and its potential in drug delivery and biomedical device coatings to prevent biofilm formation. taylorfrancis.com

Environmental Science and Engineering: Research in this area would be essential to assess its environmental impact and develop strategies for its safe use and disposal.

Chemical Engineering: Collaboration could optimize its production process and its application in industrial formulations, such as paints, coatings, and cleaning products. nih.gov

Q & A

Basic: What are the recommended synthesis routes for 3-(dodecyloxy)propylammonium acetate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves quaternization of 3-(dodecyloxy)propylamine with acetic acid. Key steps include:

  • Amine Protonation: React equimolar amounts of 3-(dodecyloxy)propylamine with glacial acetic acid under nitrogen to prevent oxidation. Use anhydrous conditions to minimize side reactions .
  • Purification: Recrystallize the product from ethanol/water mixtures (70:30 v/v) to remove unreacted amine. Monitor purity via ¹H NMR (e.g., disappearance of amine protons at δ 1.5–2.0 ppm) and HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) .
  • Yield Optimization: Adjust reaction temperature (40–60°C) and stoichiometry (1:1.05 amine:acetic acid) to achieve >90% yield.

Basic: Which analytical techniques are critical for characterizing structural and thermal stability?

Methodological Answer:

  • FTIR: Confirm ammonium salt formation by detecting NH₃⁺ asymmetric stretching (3200–2800 cm⁻¹) and acetate counterion vibrations (1560 cm⁻¹, COO⁻ symmetric stretch) .
  • TGA/DSC: Assess thermal stability under nitrogen (heating rate 10°C/min). Decomposition typically occurs above 200°C, with a glass transition (Tg) near 80°C indicating ionic liquid-like behavior .
  • XRD: Crystalline phases can be indexed to monoclinic systems (e.g., space group P2₁/c) with lattice parameters derived from Bragg angles .

Advanced: How does the compound interact with hydrophobic deep eutectic solvents (DES), and what experimental parameters influence miscibility?

Methodological Answer:
this compound acts as a hydrophobic hydrogen bond acceptor (HBA) in DES. To study miscibility:

  • DES Preparation: Combine with hydrogen bond donors (HBDs) like decanoic acid (1:2 molar ratio) at 60°C. Monitor homogeneity via polarized optical microscopy .
  • Phase Behavior: Use cloud point measurements (UV-Vis at 600 nm) to determine critical micelle concentrations (CMC) in DES systems. For example, CMC ≈ 0.5 mM in choline chloride-based DES .
  • Contradiction Note: Some DES mixtures exhibit unexpected immiscibility due to alkyl chain entanglement; mitigate via sonication (30 min, 40 kHz) .

Advanced: What strategies resolve contradictions in solubility data across polar vs. non-polar solvents?

Methodological Answer:
Discrepancies arise from the compound’s amphiphilic nature:

  • Solvent Screening: Test solubility in binary solvent systems (e.g., chloroform/methanol). Use the Hansen Solubility Parameters (δD ≈ 17.5 MPa¹/², δP ≈ 3.2 MPa¹/², δH ≈ 6.8 MPa¹/²) to predict compatibility .
  • Contradiction Analysis: If solubility in water is lower than predicted (e.g., <1 mg/mL at 25°C), check for micelle formation via dynamic light scattering (DLS). Adjust pH (4–6) to enhance solubility by protonating residual amine groups .

Advanced: How can computational modeling predict its behavior in lipid bilayer systems?

Methodological Answer:

  • MD Simulations: Use GROMACS with the CHARMM36 force field. Parameterize the compound’s alkyl chain (12 carbons) and ammonium headgroup. Simulate insertion into DPPC bilayers for 100 ns .
  • Key Metrics: Calculate lateral diffusion coefficients (≈1 × 10⁻⁷ cm²/s) and order parameters (Sₚₒₗₐᵣ ≈ 0.25) to assess bilayer disruption. Compare with experimental data from small-angle X-ray scattering (SAXS) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and lab coats. Avoid inhalation (LD50 > 2000 mg/kg in rats) .
  • Spill Management: Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste (EPA D003 code for ammonium salts) .

Advanced: How does the compound’s structure influence its surfactant properties in aqueous-nonaqueous interfaces?

Methodological Answer:

  • Critical Micelle Concentration (CMC): Determine via surface tension measurements (Du Noüy ring method). CMC ≈ 0.1 mM in water, lower than SDS due to the dodecyloxy chain’s hydrophobicity .
  • Interface Stabilization: Study emulsification efficiency in oil/water systems (e.g., hexane/water). Use interfacial rheometry to measure viscoelastic moduli (G’ > G’’ indicates gel-like interfaces) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.